N-(4-methyl-1,3-thiazol-2-yl)-4-propan-2-ylpyrimidine-5-carboxamide
Description
N-(4-methyl-1,3-thiazol-2-yl)-4-propan-2-ylpyrimidine-5-carboxamide is a heterocyclic compound that contains both thiazole and pyrimidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiazole ring, which contains both nitrogen and sulfur atoms, imparts unique chemical properties to the compound.
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-4-propan-2-ylpyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-7(2)10-9(4-13-6-14-10)11(17)16-12-15-8(3)5-18-12/h4-7H,1-3H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMCHCOAEWEMTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CN=CN=C2C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-4-propan-2-ylpyrimidine-5-carboxamide typically involves the formation of the thiazole and pyrimidine rings followed by their coupling. One common method involves the reaction of 4-methylthiazole with an appropriate pyrimidine derivative under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,3-thiazol-2-yl)-4-propan-2-ylpyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thiazole or pyrimidine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrimidine rings .
Scientific Research Applications
N-(4-methyl-1,3-thiazol-2-yl)-4-propan-2-ylpyrimidine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The unique properties of the thiazole and pyrimidine rings make this compound useful in the design of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with enzymes and other proteins, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-4-propan-2-ylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The pyrimidine ring can also participate in hydrogen bonding and other interactions with biological molecules, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-methyl-5-(4-((substituted phenylamino)methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)thiazol-2-yl)benzamides: These compounds also contain thiazole rings and have shown significant biological activities.
2-(methylamino)-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide: This compound shares structural similarities and has been studied for its pharmacological properties.
Uniqueness
N-(4-methyl-1,3-thiazol-2-yl)-4-propan-2-ylpyrimidine-5-carboxamide is unique due to the specific combination of thiazole and pyrimidine rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
